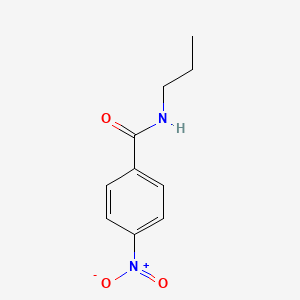

4-Nitro-N-propylbenzamide

Übersicht

Beschreibung

It is characterized by its molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound is notable for its nitro group attached to the benzene ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitro-N-propylbenzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with propylamine . The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up for larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as amines can replace the propyl group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Various amines, often in the presence of a base like triethylamine.

Major Products:

Reduction: 4-Amino-N-propylbenzamide.

Substitution: N-substituted benzamides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry:

- Intermediate in Organic Synthesis: 4-Nitro-N-propylbenzamide serves as an intermediate in the synthesis of more complex organic compounds. Its nitro group allows for various chemical transformations, including reductions and substitutions.

-

Biology:

- Antimicrobial Activity: Research indicates that nitro compounds often exhibit antimicrobial properties. Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Medicine:

- Anticancer Properties: Studies have demonstrated that derivatives of nitrobenzamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis. For instance, a study published in Nature highlighted significant reductions in cell viability in breast cancer cells treated with related compounds.

- Anti-inflammatory Effects: Related compounds have shown inhibition of inflammatory mediators, suggesting potential therapeutic applications for treating inflammatory diseases.

-

Industrial Applications:

- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials due to its unique properties and reactivity profile.

Study 1: Anticancer Properties

A research article published in Nature investigated the effects of nitrobenzamide derivatives on breast cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability by promoting apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Mechanisms

Research highlighted in PMC demonstrated that a related compound effectively inhibited iNOS and COX-2 in vitro. This suggests that this compound could similarly affect these pathways, providing a basis for its potential use in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 4-Nitro-N-propylbenzamide largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the amide linkage can engage in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in various chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

4-Nitrobenzamide: Similar structure but lacks the propyl group, making it less hydrophobic.

N-Propylbenzamide: Lacks the nitro group, resulting in different reactivity and applications.

4-Amino-N-propylbenzamide: The reduced form of 4-Nitro-N-propylbenzamide, with different chemical properties.

Biologische Aktivität

4-Nitro-N-propylbenzamide is a synthetic organic compound with notable potential in medicinal chemistry due to its structural characteristics, particularly the presence of nitro groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molar mass of approximately 220.23 g/mol. The compound features a benzamide structure with a propyl side chain and nitro groups, contributing to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Reactions : The nitro groups can undergo reduction to form amino groups, which may interact with various biological molecules, including enzymes and receptors.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Antimicrobial Properties : Research indicates that nitro compounds often exhibit antimicrobial activity, making this compound a candidate for further studies in this area .

Anticancer Activity

Several studies have suggested that nitrobenzamide derivatives possess anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may act as anti-inflammatory agents by inhibiting key inflammatory mediators such as TNF-α and IL-1β. These compounds may also reduce the expression of COX-2, thus mitigating inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Activity

The compound has been studied for its potential antibacterial properties. Nitro compounds are known for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary results suggest that this compound may exhibit activity against various pathogens.

Study 1: Anticancer Properties

A study published in Nature explored the effects of nitrobenzamide derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast cancer cells by promoting apoptosis through mitochondrial pathways .

Study 2: Anti-inflammatory Mechanisms

Research highlighted in PMC demonstrated that a related compound showed potent inhibition of iNOS and COX-2 in vitro. This suggests that this compound could similarly affect these pathways, providing a basis for its potential use in treating inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | CHNO | Anticancer, anti-inflammatory, antimicrobial |

| 2-[(4-Nitrobenzoyl)amino]benzamide | CHNO | Antimicrobial, anti-inflammatory |

| N-(2-Aminopropyl)-p-nitroaniline | CHNO | Anticancer |

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group in 4-nitro-N-propylbenzamide can be selectively reduced to an amine under catalytic hydrogenation conditions. This reaction is critical for synthesizing biologically active amines.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel

-

Reagents : Hydrogen gas (H₂)

-

Solvent : Ethanol or methanol

-

Temperature : Room temperature or mild heating

Product : 4-Amino-N-propylbenzamide

Mechanism : The nitro group undergoes a six-electron reduction via intermediate nitroso and hydroxylamine stages to yield the primary amine .

Applications :

-

The resulting amine serves as a precursor for pharmaceuticals and agrochemicals .

-

In one study, catalytic hydrogenation of similar nitrobenzamides produced amines with >90% yield under optimized conditions.

Hydrolysis of the Amide Bond

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives and amines.

| Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, heat | 4-Nitrobenzoic acid + Propylamine |

| Basic Hydrolysis | NaOH (aqueous), heat | 4-Nitrobenzoate salt + Propylamine |

Mechanism :

-

Acidic : Protonation of the amide oxygen followed by nucleophilic attack by water.

-

Basic : Hydroxide ion attack at the carbonyl carbon, leading to cleavage of the C–N bond.

Key Findings :

-

Hydrolysis rates are influenced by the electronic effects of the nitro group, which stabilizes intermediates through resonance .

Electrophilic Aromatic Substitution (EAS)

Example Reaction : Nitration

-

Reagents : Concentrated HNO₃/H₂SO₄ mixture

-

Conditions : 50–60°C

-

Product : 3-Nitro-4-nitro-N-propylbenzamide (minor) and other polynitro derivatives.

Challenges :

-

Competing side reactions (e.g., oxidation) may occur due to the strong nitrating agents.

-

Low yields are typical, as seen in studies of analogous nitrobenzamides .

Functionalization of the Propyl Chain

The propyl group can undergo oxidation or alkylation, though such reactions are less common.

Oxidation :

-

Reagents : KMnO₄ in acidic or basic media

-

Product : 4-Nitrobenzamide with a carboxylic acid or ketone group at the terminal carbon of the propyl chain.

Mechanistic Insight :

-

Oxidation typically proceeds via radical intermediates, with the nitro group remaining intact.

Biological Reactivity

Nitrobenzamide derivatives exhibit interactions with biological targets:

Eigenschaften

IUPAC Name |

4-nitro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVSZJDSUDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310881 | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-24-2 | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002585242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2585-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2585-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.